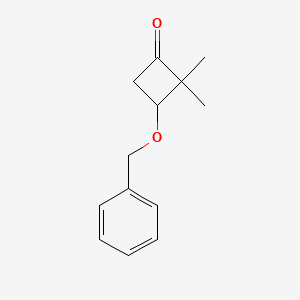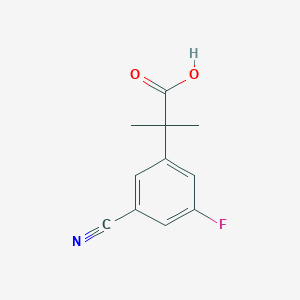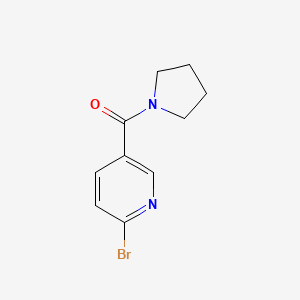
Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate
説明
Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate: is a chemical compound with the molecular formula C₁₂H₁₄N₂O₂. It is a derivative of pyridine, featuring a methylamino group and a carboxylate ester functional group. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials:
Reaction Steps: The carboxylic acid group of picolinic acid is first activated, often using reagents like thionyl chloride (SOCl₂) to form picolinoyl chloride. This activated intermediate is then reacted with methylamine to form the corresponding amide.
Esterification: The amide is further esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product, this compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process, where the reagents are added sequentially under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the methylamino group, to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the carboxylate ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Oxidation can yield pyridine-2-carboxylic acid derivatives.
Reduction Products: Reduction can produce pyridine-2-carboxylic alcohol derivatives.
Substitution Products: Substitution reactions can lead to various substituted pyridines.
作用機序
The mechanism by which Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Methyl 2-(methylamino)benzoate: This compound is structurally similar but lacks the pyridine ring, leading to different reactivity and biological activity.
N-Methylethanolamine: Another compound with a methylamino group, but with an alcohol functional group instead of a carboxylate ester.
2-Methyl-2-(methylamino)propanoic acid: Similar in structure but without the ester group, resulting in different chemical properties.
Uniqueness: Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate is unique due to the presence of both the pyridine ring and the ester group, which together confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
methyl 2-(methylamino)-2-pyridin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(11-2,9(13)14-3)8-6-4-5-7-12-8/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBCSIBZDVLZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)(C(=O)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



(3,3,3-trifluoropropyl)amine](/img/structure/B1528510.png)

![2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528514.png)
![5-Bromo-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1528516.png)





![3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid](/img/structure/B1528526.png)


![[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1528532.png)
